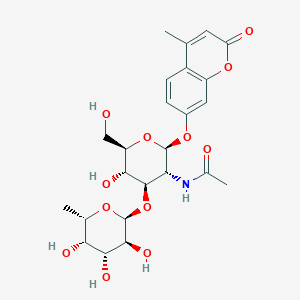

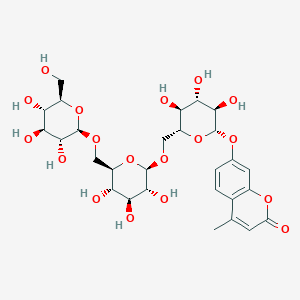

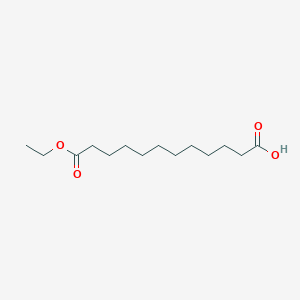

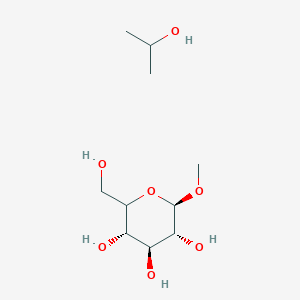

2-Trifluroacetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Trifluoroacetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl fluoride (F3ATAG) is a synthetic compound that has been studied for its potential to be used in a variety of scientific research applications. F3ATAG is a fluorinated derivative of 2-deoxy-beta-D-glucopyranosyl fluoride (DGF), an intermediate in the synthesis of various oligosaccharides. F3ATAG has been studied for its potential to act as a glycosyl donor in the synthesis of oligosaccharides, and its ability to act as a structural probe for the study of carbohydrate-protein interactions. This article will discuss the synthesis method of F3ATAG, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Scientific Research Applications

Synthesis of Fluoroglucosaminides

A method has been developed for synthesizing 1,6-anhydro-4-deoxy-2-O-tosyl-4-fluoro-beta-D-glucopyranose, which is further processed to create various fluoroglucosaminides, including methylumbelliferyl N-acetyl-4-deoxy-4-fluoro-beta-D-glucosaminide (Markina & Voznyi, 2008).

Fluorination Processes

Research outlines a direct conversion process of D-glucal to 2-deoxy-2-fluoro-D-glucose and 2-deoxy-2-fluoro-D-mannose by reaction with fluorine, underscoring a method for preparing these compounds in moderate yields (Ido et al., 1977).

Studies on Fluorinated Carbohydrates

Studies detailing the addition of "CIF" to D-glucal triacetate have been conducted, highlighting the production of 2-chloro-2-deoxy-D-glycopyranosyl fluoride triacetates and emphasizing their structural analysis through nuclear magnetic resonance (Hall & Manville, 1969).

Glycosylation and Glycopeptide Synthesis

Glycosylation Processes

Detailed glycosylation methods have been reported, where compounds like 3,4,6-Tri-O-acetyl-D-glucose-oxazoline are utilized for O-glycosylating resin-bound peptides. These processes are critical for creating specific glycopeptides (Hollósi et al., 1991).

Synthesis of Glycosylated Derivatives

Techniques for synthesizing various glycosylated derivatives, such as 2-Deoxy-2-fluoro-β-laminaribiosyl Fluoride, have been elaborated, showcasing the creation of complex glycosyl structures and their potential applications in various fields (Scaffidi et al., 2007).

properties

IUPAC Name |

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-fluoro-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F4NO8/c1-5(20)24-4-8-10(25-6(2)21)11(26-7(3)22)9(12(15)27-8)19-13(23)14(16,17)18/h8-12H,4H2,1-3H3,(H,19,23)/t8-,9-,10-,11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMBPUJJIQYHPU-LZQZFOIKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)F)NC(=O)C(F)(F)F)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)F)NC(=O)C(F)(F)F)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F4NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)